The compound "(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol" represents a class of molecules with significant potential in pharmaceutical applications. The structural complexity and stereochemistry of such compounds make them interesting targets for synthesis. They are often key components in the development of drugs due to their unique pharmacological properties. For instance, derivatives of hexahydrofuro[2,3-b]furan have been utilized in the synthesis of HIV protease inhibitors, which are crucial in the treatment of HIV/AIDS1.
The applications of these compounds are primarily found in the field of medicine. The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is particularly relevant in the context of HIV treatment. As a component of HIV protease inhibitors, it has a direct application in antiretroviral therapy, which is the cornerstone of HIV management1. On the other hand, the anti-digoxin properties of related furan derivatives suggest potential use in treating cardiac conditions, especially where digoxin toxicity is a concern. The ability to inhibit digoxin-induced arrhythmias without affecting the cardiac steroid receptor could lead to new treatments for heart disease2.
This compound is classified as a hexahydro-cyclopentafuran derivative with specific stereochemical configurations at various carbon centers. The presence of a hydroxyl group and a phenyl group indicates its potential for biological activity, possibly interacting with biological targets due to its chiral centers. Such compounds are often synthesized for research in drug development and may serve as precursors or active ingredients in pharmaceuticals.
The synthesis of (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves several key steps:
Each step must be carefully controlled for parameters such as temperature, pressure, and reaction time to ensure high yields and purity.
The molecular structure of (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can be analyzed using various spectroscopic methods:
The stereochemistry indicated by the R/S notation is crucial for understanding its biological activity.
The compound may participate in various chemical reactions:
These reactions can be influenced by factors such as solvent choice and temperature.
While specific studies on this compound's mechanism of action may be limited, similar compounds often exhibit biological activities through:
Further studies would be necessary to elucidate precise mechanisms through experimental assays.
This compound has potential applications in several fields:
The systematic IUPAC name “(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol” provides a complete structural and stereochemical description of the compound. Breaking down this nomenclature:
The molecular formula is C₁₈H₂₆O₄, confirmed across multiple chemical databases [1] [2] [4]. This corresponds to a molecular weight of 306.40 g/mol. The compound belongs to the structural class of prostaglandin analogues, specifically characterized by a cyclopentane ring fused to a reduced furan (tetrahydrofuran) and a phenylalkyl side chain with a chiral alcohol. Its systematic classification places it within complex oxygenated heterocyclic natural product derivatives featuring significant stereochemical complexity [1] [7].
The compound possesses five chiral centers: four within the cyclopenta[b]furan core (positions 3a, 4, 5, 6a) and one within the 3-hydroxy-5-phenylpentyl side chain (position 3'). The stereochemical descriptors “(3aR,4R,5R,6aS)” define the specific spatial arrangement at the core's chiral centers, while the side chain chiral center is designated as (R). This precise configuration is critical for the molecule's three-dimensional shape and biological function [1] [2] [8].
The cyclopenta[b]furan core adopts a specific conformational topology due to its stereochemistry. The relative cis or trans fusion of the bicyclic ring system and the orientation of the hydroxyl groups at C-2 and C-5 are dictated by these chiral centers. The “(3aR,6aS)” component typically implies a cis fusion between the cyclopentane and the tetrahydrofuran rings, resulting in a specific rigid bent conformation. The “(4R,5R)” configuration positions the two hydroxyl groups and the side chain substituent in defined spatial orientations relative to this bent core. The side chain's (R)-configured chiral center further constrains the spatial presentation of its terminal phenyl group and the secondary hydroxyl group [1] [8].
This specific combination of stereocenters (3aR,4R,5R,6aS, R-side chain) creates a unique pharmacophore. Minor alterations, such as inversion at any single center (e.g., from R to S), generate diastereomers with potentially distinct physical properties (e.g., solubility, melting point) and drastically altered biological activities, as the three-dimensional positioning of key functional groups (hydroxyls, phenyl) essential for receptor binding is disrupted [3] [8]. The critical role of stereochemistry in drug efficacy is underscored by historical examples like thalidomide and ibuprofen, where single enantiomers exhibit desired activity [3].
The defined stereochemistry (3aR,4R,5R,6aS, R-side chain) distinguishes this specific compound from numerous potential isomers and diastereomers. Key comparisons include:
Table 1: Comparison of Key Stereoisomers/Diastereomers
Feature | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)... (Target Compound) | Diastereomer with (S)-Side Chain | (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-enyl)... (e.g., Bimatoprost Impurity) |
---|---|---|---|
CAS Number | 352276-28-9 [4] | Not explicitly provided (Theoretical) | 856240-62-5 [8] |
Core Stereochemistry | 3aR,4R,5R,6aS | 3aR,4R,5R,6aS | 3aR,4R,5R,6aS |
Side Chain Chirality | (R)-3-Hydroxy | (S)-3-Hydroxy | (S)-3-Hydroxy |
Side Chain Unsaturation | Saturated alkyl chain (pentyl) | Saturated alkyl chain (pentyl) | Unsaturated (E-pent-1-enyl) |
Key Structural Difference | Defined saturated (R)-alcohol side chain | Inversion of C3' stereochemistry (R→S) | Inversion of C3' stereochemistry (R→S) AND introduction of trans double bond (E) |
The hexahydro-2H-cyclopenta[b]furan core (a saturated [3.3.0]-fused bicyclic system) is fundamental to the structural integrity and conformational stability of the compound. This rigid, bent scaffold exerts several key influences:
Table 2: Structural Features and Stability Contributions of the Cyclopenta[b]furan Core
Structural Feature | Description | Contribution to Stability |
---|---|---|
Fused Bicyclic System ([3.3.0]) | Two five-membered rings (cyclopentane + tetrahydrofuran) sharing two adjacent atoms. | Provides inherent rigidity compared to monocyclic or linear chains, reducing conformational flexibility and entropy. |
cis Ring Fusion (3aR,6aS) | Fusion where hydrogen atoms at the bridgehead carbons (C3a, C6a) are syn. | Locks the core into a specific bent "envelope-like" conformation. Prevents ring flip or inversion. |
Tetrahydrofuran Ring | Oxygen-containing saturated heterocycle. | Introduces a polar region (ether oxygen) and influences overall dipole moment. The ring's conformational flexibility is limited by fusion. |
Cyclopentane Ring | Saturated carbocycle bearing hydroxyls at C4 and C5. | Adopts puckered conformations to minimize angle strain. The specific puckering is constrained by fusion and substituents. |
Adjacent Diol (C2, C5) | Hydroxyl groups on adjacent carbons (C2 of furan, C5 of cyclopentane). | Potential for intramolecular hydrogen bonding (e.g., C5-OH to furan O or C2-OH), further stabilizing specific conformations. Proximity is enforced by core rigidity. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: